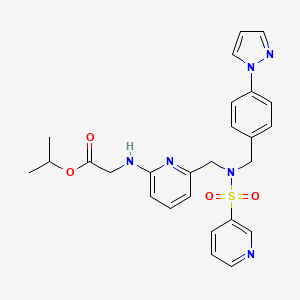

1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

P22074 is a USP7 inhibitor. It is not as active of an antagonist as are its halogen-substituted related compounds.

Wissenschaftliche Forschungsanwendungen

Cyclization Reactions

- 1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone has been utilized in cyclization reactions. A study demonstrated the preparation of a sulfonyl group-containing heterocyclic compound, highlighting different cyclization reactions, including a tandem Michael conjugate addition-cyclization process (Fan, Cao, Xu, & Zhang, 1998).

Chemical Synthesis and Reactions

The compound plays a role in radical and ionic reactions of nitrothiophens. It has been used to investigate novel ionic substitution processes involving nucleophilic attack on the thiophen ring, leading to the formation of C-alkylates (Newcombe & Norris, 1979).

In synthesizing arylsulfonamide-based quinolines, 1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone's derivatives have shown promising antioxidant, antifungal, and antibacterial activities. This includes notable activity against Gram-positive and Gram-negative bacteria and Candida strains (Kumar & Vijayakumar, 2017).

It's involved in the synthesis of aminobenzo[b]thiophenes, demonstrating its utility in creating efficient one-pot synthesis pathways for these compounds (Androsov et al., 2010).

The compound has been used in microwave-assisted oxidative cyclizations of alkenes with β-ketosulfones, highlighting its role in developing new synthetic protocols (Curti, Crozet, & Vanelle, 2009).

Pharmacological Studies

It has contributed to the synthesis of substituted thienochromene derivatives, which have been studied for their anti-inflammatory activities. Some of these synthesized compounds exhibited better anti-inflammatory activities than reference controls (Ouf, Sakran, & Amr, 2015).

The compound has been utilized in studies focusing on solid-liquid phase equilibrium and ternary phase diagrams, which are essential for understanding its properties in different solvents (Li et al., 2019).

Research involving 1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone derivatives has demonstrated antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).

Additional Research Applications

The compound has been studied for its behavior in cine-substitution reactions, demonstrating its versatility in chemical synthesis (Novi, Guanti, Dell'erba, & Spinelli, 1976).

It has been involved in the synthesis of N-Acylhydrazones and 1,3,4-Oxadiazole derivatives, showcasing its potential as a new drug candidate due to strong activity against strains of Staphylococcus aureus (Oliveira et al., 2012).

Studies have also explored its potential in hydrogen bonding motif analysis through high-resolution X-ray and neutron diffraction data, providing insights into its molecular bonding features (Hibbs, Overgaard, & Piltz, 2003).

Additionally, 1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone derivatives have been synthesized and evaluated for their anticandidal activity and cytotoxicity, contributing to the search for potent anticandidal agents with weak cytotoxicities (Kaplancıklı et al., 2014).

Eigenschaften

CAS-Nummer |

90680-28-7 |

|---|---|

Produktname |

1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone |

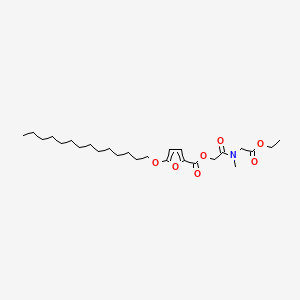

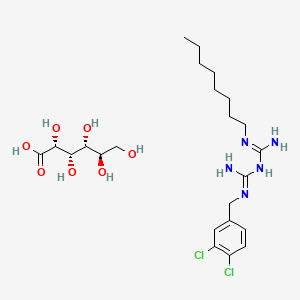

Molekularformel |

C12H9NO3S2 |

Molekulargewicht |

279.33 |

IUPAC-Name |

1-(4-nitro-5-(phenylthio)thiophen-2-yl)ethan-1-one |

InChI |

InChI=1S/C12H9NO3S2/c1-8(14)11-7-10(13(15)16)12(18-11)17-9-5-3-2-4-6-9/h2-7H,1H3 |

InChI-Schlüssel |

WZNUDHSRSDPPHZ-UHFFFAOYSA-N |

SMILES |

O=C(C)C1=CC([N+]([O-])=O)=C(S1)SC2=CC=CC=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

P22074; P-22074; P22074 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

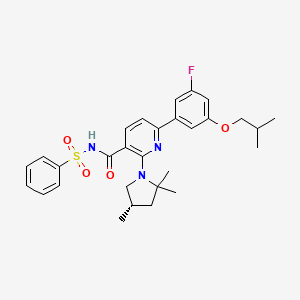

![(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B609723.png)

![N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide](/img/structure/B609724.png)

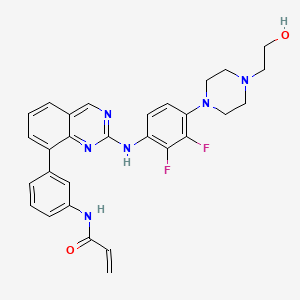

![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)